N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]-6-oxo-5-(trifluoromethyl)-1H-pyridine-2-carboxamide
Description
N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]-6-oxo-5-(trifluoromethyl)-1H-pyridine-2-carboxamide is a synthetic compound known for its unique chemical properties
Properties
IUPAC Name |
N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]-6-oxo-5-(trifluoromethyl)-1H-pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O3/c1-23-8-9(7-20-23)13-11(3-2-6-26-13)21-15(25)12-5-4-10(14(24)22-12)16(17,18)19/h4-5,7-8,11,13H,2-3,6H2,1H3,(H,21,25)(H,22,24)/t11-,13+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWFKCOAQIXJDQ-WCQYABFASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2C(CCCO2)NC(=O)C3=CC=C(C(=O)N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@@H]2[C@H](CCCO2)NC(=O)C3=CC=C(C(=O)N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]-6-oxo-5-(trifluoromethyl)-1H-pyridine-2-carboxamide typically involves multiple steps. Starting with the preparation of the oxane ring, followed by the functionalization of the pyrazole group, the compound is finally completed by incorporating the trifluoromethyl-pyridine carboxamide moiety. Various reaction conditions, including temperature control, solvent selection, and catalysts, are crucial to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound often requires optimized synthesis processes to scale up from laboratory-scale to manufacturing-scale. This involves continuous flow reactions, the use of high-efficiency reactors, and stringent purification processes to obtain the compound in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]-6-oxo-5-(trifluoromethyl)-1H-pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve catalysts like palladium on carbon with hydrogen gas.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogenating agents and nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require reagents such as strong acids, bases, oxidizing agents, reducing agents, and solvents like methanol, ethanol, or dimethyl sulfoxide. Reaction conditions like temperature, pressure, and pH are meticulously controlled to achieve the desired transformation.
Major Products Formed
The primary products formed from these reactions vary based on the type of reaction and conditions. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]-6-oxo-5-(trifluoromethyl)-1H-pyridine-2-carboxamide is utilized in:
Medicinal Chemistry: Investigated as a potential therapeutic agent due to its pharmacological properties.
Biology: Used in biochemical studies to understand its interaction with biological molecules.
Industry: Incorporated in materials science for developing advanced materials.
Mechanism of Action
The compound exerts its effects through a specific mechanism, involving the interaction with molecular targets such as enzymes or receptors. These interactions trigger a cascade of biochemical pathways, leading to the desired biological effect. For example, it may inhibit or activate particular enzymes, modulate signal transduction pathways, or interact with nucleic acids.
Comparison with Similar Compounds
Compared to other similar compounds, N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]-6-oxo-5-(trifluoromethyl)-1H-pyridine-2-carboxamide stands out due to its unique combination of a pyrazole group, trifluoromethyl moiety, and the oxane ring structure. Similar compounds include:
N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]-5-(trifluoromethyl)-1H-pyridine-2-carboxamide.
N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]-6-oxo-5-(methyl)-1H-pyridine-2-carboxamide.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
